
Famotidine-13C,d4 Amide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famotidine-13C,d4 Amide Impurity is the labelled analogue of Famotidine Impurity D, which is an impurity of Famotidine . It is an intermediate in the production of Mitoxantrone .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The exact process of synthesis is not available in the retrieved data.Molecular Structure Analysis
The molecular formula of this compound is C8H13N5OS2 . The IUPAC name is 2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](1 13 C)propanamide . The molecular weight is 264.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are 264.08461422 g/mol .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Famotidine-13C,d4 Amide Impurity can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently reacted to form the final product.", "Starting Materials": [ "Famotidine-13C,d4", "Ammonium hydroxide", "13C-labeled formaldehyde", "Deuterated acetic acid", "Deuterated chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "Step 1: Famotidine-13C,d4 is reacted with ammonium hydroxide to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with 13C-labeled formaldehyde and deuterated acetic acid in the presence of sodium hydroxide to form a Schiff base intermediate.", "Step 3: The Schiff base intermediate is then reduced with deuterated chloroform and sodium hydroxide to form the final product, Famotidine-13C,d4 Amide Impurity.", "Step 4: The product is purified using standard techniques such as column chromatography and recrystallization from ethyl acetate." ] } | |
Número CAS |
1327321-45-8 |
Fórmula molecular |
C8H13N5OS2 |
Peso molecular |
264.363 |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
Clave InChI |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Sinónimos |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




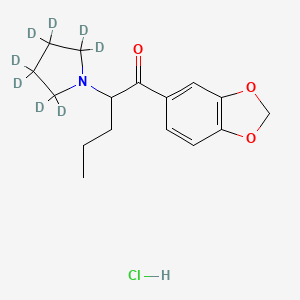

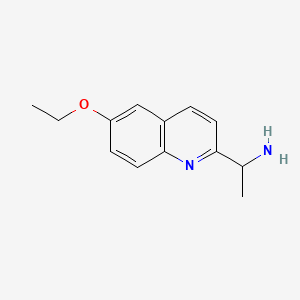
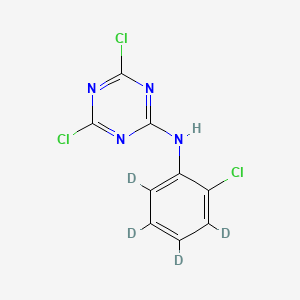
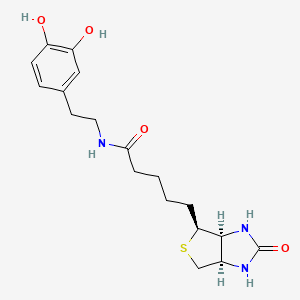
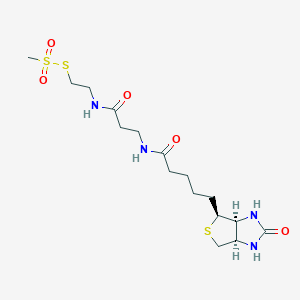
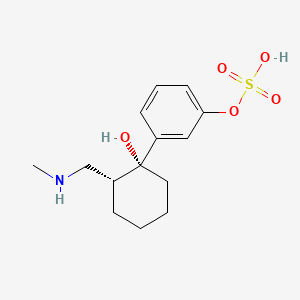
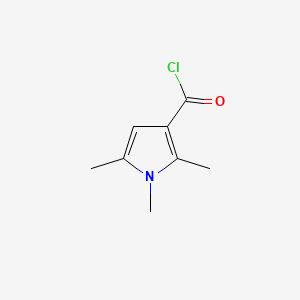
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)